Methyl 2-(4-amino-2,6-dimethylphenyl)acetate
CAS No.:
Cat. No.: VC17746019
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | methyl 2-(4-amino-2,6-dimethylphenyl)acetate |
| Standard InChI | InChI=1S/C11H15NO2/c1-7-4-9(12)5-8(2)10(7)6-11(13)14-3/h4-5H,6,12H2,1-3H3 |
| Standard InChI Key | JFPNQXJLUROZMX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1CC(=O)OC)C)N |
Introduction
Structural and Functional Overview
Methyl 2-(4-amino-2,6-dimethylphenyl)acetate (CHNO) features a phenyl ring with substituents at the 2, 4, and 6 positions: two methyl groups (2 and 6) and an amino group (4). The acetate group is esterified with a methyl group, conferring lipophilicity and influencing its reactivity.
Key Structural Features:
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Aromatic Core: The benzene ring provides stability and planar geometry.
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Substituents:
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Amino Group (-NH): Enhances solubility in polar solvents and participates in hydrogen bonding.
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Methyl Groups (-CH): Increase steric hindrance and modulate electronic effects.
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Ester Functional Group (-COOCH): Governs hydrolysis kinetics and metabolic pathways.
The compound’s molecular weight is estimated at 193.24 g/mol, with a predicted logP of 1.8–2.2, indicating moderate hydrophobicity .
Synthetic Routes and Methodological Approaches
Meerwein Arylation-Based Synthesis
A patent (CN110330422A) describes a route for synthesizing substituted phenylacetic acid derivatives via Meerwein arylation . Adapting this method:
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Starting Material: 4-Amino-2,6-dimethylaniline.
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Meerwein Arylation: React with vinyl acetate under acidic conditions to form an intermediate chloroethyl derivative.
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Hydrolysis: Acidic hydrolysis yields 2-(4-amino-2,6-dimethylphenyl)acetaldehyde.
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Oxidation: NaClO-mediated oxidation converts the aldehyde to the carboxylic acid.
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Esterification: Methanol and acid catalysis produce the methyl ester .
Reaction Scheme:
Alternative Pathways
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Grignard Reaction: Using 4-amino-2,6-dimethylbromobenzene, magnesium, and methyl chloroacetate, though this requires anhydrous conditions .
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Cyanide Substitution: Replacing halogens with cyanide followed by hydrolysis and esterification, though this poses toxicity risks .
Comparative Analysis of Methods:
| Method | Yield (%) | Cost | Safety Concerns |
|---|---|---|---|
| Meerwein Arylation | 60–70 | Moderate | Low toxicity |
| Grignard Reaction | 50–60 | High | Moisture-sensitive |
| Cyanide Substitution | 40–50 | Low | High toxicity |
Physicochemical Properties and Characterization
Predicted Properties
Based on analogs like methyl 2-(2,4-dimethylphenyl)acetate :
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 193.24 g/mol |
| Density | 1.12–1.15 g/cm |
| Boiling Point | 290–300°C (estimated) |
| LogP | 1.8–2.2 |
| Solubility | Slightly soluble in water |
Spectroscopic Data
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IR Spectroscopy:
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N-H stretch: 3350–3300 cm (amine).
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C=O stretch: 1740–1720 cm (ester).
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NMR (1H):
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δ 2.2–2.4 ppm (s, 6H, CH).
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δ 3.7 ppm (s, 3H, OCH).
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δ 6.5–6.7 ppm (s, 2H, aromatic H).
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